Fenbendazole

説明

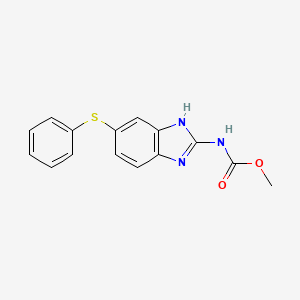

Structure

3D Structure

特性

IUPAC Name |

methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDSHPAODJUKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040672 | |

| Record name | Fenbendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fenbendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

43210-67-9 | |

| Record name | Fenbendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43210-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbendazole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043210679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fenbendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenbendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621BVT9M36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenbendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 °C | |

| Record name | Fenbendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Investigating Fenbendazole's Pro-Apoptotic Signaling Cascade: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pro-apoptotic effects of fenbendazole (FZ) in cancer cells. It details the key signaling cascades, presents quantitative data from various studies, outlines experimental protocols for investigation, and provides visual representations of the involved pathways.

Introduction: this compound as a Repurposed Antineoplastic Agent

This compound (FZ), a broad-spectrum benzimidazole anthelmintic, has garnered significant interest for its potential as a repurposed anti-cancer agent. Its primary antiparasitic mechanism involves binding to β-tubulin and disrupting microtubule polymerization, a mode of action shared with established taxane and vinca alkaloid chemotherapeutics.[1] In cancer cells, this interaction initiates a cascade of events, including mitotic arrest and the induction of apoptosis, or programmed cell death.[2][3] Beyond its effects on microtubules, FZ modulates multiple cellular pathways, including the activation of the p53 tumor suppressor, disruption of glucose metabolism, and induction of oxidative stress, collectively leading to the effective elimination of cancer cells.[2][4] This guide delineates these interconnected signaling pathways to provide a comprehensive understanding of FZ's pro-apoptotic activity.

Core Pro-Apoptotic Signaling Cascades

This compound induces apoptosis through a multi-pronged approach, primarily by initiating intrinsic apoptotic pathways. The key mechanisms are detailed below.

Microtubule Destabilization and Mitotic Arrest

The foundational anti-cancer activity of this compound stems from its ability to interfere with microtubule dynamics.

-

Tubulin Binding: FZ binds to mammalian tubulin, albeit with moderate affinity, at or near the colchicine-binding site.[2][3] This binding inhibits the polymerization of tubulin dimers into microtubules.

-

G2/M Cell Cycle Arrest: The disruption of the microtubule network, which is essential for the formation of the mitotic spindle, leads to a halt in cell division at the G2/M phase.[5][6] This mitotic arrest prevents cellular proliferation and can trigger downstream apoptotic signals. Studies have shown that FZ treatment leads to a significant, dose-dependent accumulation of cells in the G2/M phase.[7][8]

-

Mitotic Catastrophe: Prolonged mitotic arrest can lead to mitotic catastrophe, a form of cell death characterized by aberrant mitosis, leading to the formation of multinucleated cells that subsequently undergo apoptosis or necrosis.[9]

p53-Mediated Apoptosis

The tumor suppressor protein p53 is a critical mediator of FZ-induced apoptosis, particularly in cancer cells harboring wild-type p53.[2][10]

-

p53 Activation and Accumulation: FZ treatment leads to the accumulation and activation of p53.[2][11] This is partly due to the inhibition of proteasomal degradation of p53.[2]

-

Mitochondrial Translocation: Activated p53 translocates to the mitochondria, where it directly engages with Bcl-2 family proteins.[2][3]

-

Transcriptional Activation: Nuclear p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes such as BAX and the cell cycle inhibitor p21.[2][12]

Intrinsic (Mitochondrial) Apoptotic Pathway

The mitochondrial pathway is the central executioner of FZ-induced apoptosis.

-

Regulation of Bcl-2 Family Proteins: FZ modulates the balance of pro- and anti-apoptotic Bcl-2 family proteins. It promotes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[4][6]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio, along with direct interaction from mitochondrial p53, leads to the oligomerization of Bax and the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[2]

-

Caspase Activation Cascade: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[4]

-

Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[4][5]

Induction of Reactive Oxygen Species (ROS)

Several studies indicate that FZ can induce the production of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.

-

ROS Generation: Treatment with FZ has been shown to increase intracellular ROS levels.[4][11]

-

Stress Pathway Activation: Elevated ROS can activate stress-signaling pathways, such as the JNK/MAPK pathway, which can further promote apoptosis.

-

Mitochondrial Damage: ROS can directly damage mitochondria, further amplifying the release of pro-apoptotic factors like cytochrome c.

Inhibition of Glucose Metabolism

FZ also exerts pressure on cancer cells by disrupting their energy supply, sensitizing them to apoptosis.

-

Inhibition of Glucose Uptake: FZ can downregulate the expression of glucose transporters (e.g., GLUT transporters).[2][3]

-

Inhibition of Glycolysis: FZ has been shown to inhibit the activity of key glycolytic enzymes like Hexokinase II (HKII), a critical enzyme for cancer cell metabolism.[2][13][14] This reduction in glucose uptake and metabolism leads to energy stress, which can trigger apoptosis.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Duration (hours) | Reference |

| A549 | Non-Small Cell Lung Cancer | ~1.0 | 48 | [15] |

| H460 | Non-Small Cell Lung Cancer | ~0.83 | Not Specified | [16] |

| H1299 (p53 null) | Non-Small Cell Lung Cancer | ~2.41 | Not Specified | [16] |

| A2780 | Ovarian Cancer | 1.30 | 24 | [6] |

| A2780 | Ovarian Cancer | 0.44 | 48 | [6] |

| SKOV3 | Ovarian Cancer | 2.83 | 24 | [6] |

| SKOV3 | Ovarian Cancer | 1.05 | 48 | [6] |

| UCDK9M4 | Canine Melanoma | 0.59 | 48 | [5] |

| KMeC | Canine Melanoma | 0.47 | 48 | [5] |

| EL-4 | Mouse T Lymphoma | ~0.14 (0.05 µg/mL) | 72 | [8] |

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | FZ Conc. (µM) | Duration (hours) | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) | Reference |

| A549 | 1 | 32 | Not Specified | ~30% | [2] |

| HeLa | 1 | 24 | >90% | Not Specified | [7] |

| C-33 A | 1 | 24 | >70% | Not Specified | [7] |

| A2780 | 0.5 | 48 | Not Specified | ~25% | [6] |

| SKOV3 | 1.0 | 48 | Not Specified | ~20% | [6] |

| HL-60 | 0.5 | 16 | Not Specified | 16% | [17] |

| HL-60 | 0.2 | 72 | Not Specified | 8% | [17] |

Table 3: Summary of this compound's Effect on Key Pro-Apoptotic Proteins

| Protein | Role in Apoptosis | Observed Effect of FZ | Cell Line(s) | Reference |

| p53 | Tumor Suppressor, Apoptosis Initiator | Upregulation / Accumulation | H460, A549, Melanoma | [2][11] |

| p21 | Cell Cycle Inhibitor (p53 target) | Upregulation | H460, Melanoma | [2][11] |

| Bax | Pro-apoptotic Bcl-2 Family | Upregulation | A549, Ovarian Cancer | [4][6] |

| Bcl-2 | Anti-apoptotic Bcl-2 Family | Downregulation | A549 | [4] |

| Cleaved Caspase-3 | Effector Caspase | Upregulation | A549, Ovarian Cancer | [4][6] |

| Cleaved Caspase-7 | Effector Caspase | Upregulation | A549 | [4] |

| Cleaved PARP | Caspase Substrate, DNA Repair | Upregulation | A549, Canine Melanoma | [4][5] |

Signaling Pathway and Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and experimental workflows.

Diagram 1: Core Pro-Apoptotic Signaling Pathway of this compound

Caption: this compound's primary mechanism for inducing apoptosis.

Diagram 2: this compound's Influence on Metabolic and Oxidative Stress

Caption: this compound's effects on metabolism and oxidative stress.

Diagram 3: Experimental Workflow for Apoptosis Analysis

Caption: A typical workflow for studying FZ-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate this compound-induced apoptosis.

General Cancer Cell Culture

This protocol provides basic guidelines for culturing and passaging adherent cancer cell lines.

Materials:

-

Appropriate basal medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

T-25 or T-75 cell culture flasks

-

Sterile serological pipettes and pipette tips

-

37°C, 5% CO₂ incubator

Procedure:

-

Medium Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.

-

Cell Maintenance: Examine cultures daily under a microscope. Change the medium every 2-3 days by aspirating the old medium and replacing it with fresh, pre-warmed complete growth medium.

-

Sub-culturing (Passaging): a. Passage cells when they reach 80-90% confluency. b. Aspirate the growth medium from the flask. c. Gently wash the cell monolayer once with 3-5 mL of sterile PBS to remove any residual serum. Aspirate the PBS. d. Add 1-2 mL (for a T-75 flask) of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach. e. Neutralize the trypsin by adding 4-5 mL of complete growth medium. Gently pipette the solution up and down to create a single-cell suspension. f. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. g. Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium. h. Plate the cells into new flasks at the desired split ratio (e.g., 1:3 to 1:10) and add fresh medium to the appropriate volume. i. Incubate at 37°C with 5% CO₂.

Western Blotting for Apoptosis Markers

This protocol details the detection of key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, p53).

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: a. After treatment with FZ, wash cell monolayers with ice-cold PBS. b. Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize all samples to the same concentration with RIPA buffer. Add 1/4 volume of 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane into an SDS-PAGE gel. Run the gel until the dye front reaches the bottom. b. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

-

Detection: a. Prepare the ECL substrate and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze band intensity using software like ImageJ, normalizing to a loading control like β-actin.

Apoptosis Detection by Annexin V/PI Flow Cytometry

This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[7][17]

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer (provided in kit)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: a. Seed cells in 6-well plates and treat with desired concentrations of FZ for the specified time. b. Harvest the cells. For adherent cells, first collect the floating cells from the medium. Then, wash the adherent cells with PBS, trypsinize them, and combine them with the floating cells. c. Centrifuge the cell suspension at 500 x g for 5 minutes. d. Wash the cell pellet twice with cold PBS.

-

Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within 1 hour. b. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells. c. Acquire data for at least 10,000 events per sample.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often small and can be grouped with late apoptosis).

-

References

- 1. An Update on the Biologic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Diisopropylamine Dichloroacetate Exert Synergistic Anti-cancer Effects by Inducing Apoptosis and Arresting the Cell Cycle in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G2/M arrest and mitotic slippage induced by this compound in canine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptome analysis reveals the anticancer effects of this compound on ovarian cancer: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. G2/M arrest and mitotic slippage induced by this compound in canine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. This compound induces pyroptosis in breast cancer cells through HK2/caspase-3/GSDME signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces pyroptosis in breast cancer cells through HK2/caspase-3/GSDME signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

Fenbendazole's Impact on Tumor Cell Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbendazole (FZ), a broad-spectrum benzimidazole anthelmintic, has garnered significant attention for its potential anticancer properties. Emerging evidence suggests that a key mechanism of its antitumor activity is the disruption of tumor cell energy metabolism, specifically targeting glycolysis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound affects tumor cell glucose metabolism, supported by quantitative data from key studies. It details the experimental protocols for assessing these effects and visualizes the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in oncology and drug development.

Introduction: The Warburg Effect and this compound's Therapeutic Potential

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate fermentation, even in the presence of ample oxygen (aerobic glycolysis). This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation and contributes to an acidic tumor microenvironment that promotes invasion and metastasis. Consequently, targeting the unique metabolic dependencies of cancer cells has become a promising strategy in oncology.

This compound, a drug with a well-established safety profile in veterinary medicine, has been identified as a potential anticancer agent. Its mechanisms of action are multifaceted, including microtubule disruption and induction of apoptosis.[1] Notably, this compound has been shown to interfere with the metabolic machinery of cancer cells, leading to energy stress and cell death.[2][3][4] This guide focuses specifically on the effects of this compound on tumor cell glucose metabolism.

Molecular Mechanisms of this compound's Action on Glucose Metabolism

This compound disrupts tumor cell glucose metabolism through a multi-pronged approach, primarily by inhibiting glucose uptake and key glycolytic enzymes. This activity appears to be mediated, at least in part, through the activation of the p53 tumor suppressor protein.

Inhibition of Glucose Uptake and Downregulation of GLUT Transporters

This compound has been demonstrated to significantly reduce the uptake of glucose in cancer cells.[3][5] This is achieved through the downregulation of glucose transporter (GLUT) proteins, which are responsible for facilitating the transport of glucose across the cell membrane. Specifically, studies have shown a reduction in the expression of GLUT4 in non-small cell lung cancer (NSCLC) cells upon treatment with this compound.[3]

Inhibition of Hexokinase II (HKII)

Hexokinase II (HKII) is the first rate-limiting enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. This step is crucial for trapping glucose within the cell and committing it to glycolysis. This compound has been shown to inhibit the enzymatic activity of HKII and also to downregulate its expression in cancer cells.[3][6]

Reduction in Lactate Production

A hallmark of the Warburg effect is the increased production and secretion of lactate. By inhibiting glycolysis at upstream steps, this compound treatment leads to a subsequent reduction in lactate levels in the tumor microenvironment.[3]

The Role of p53 Activation

The tumor suppressor protein p53 plays a critical role in regulating cellular metabolism. Activation of p53 can lead to the downregulation of glycolysis. Evidence suggests that this compound's effects on glucose metabolism are linked to its ability to activate p53.[1][3] Activated p53 can transcriptionally regulate genes involved in metabolism, including those that inhibit glycolysis.

Potential Involvement of the HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that is often stabilized in the hypoxic tumor microenvironment and plays a crucial role in upregulating glycolytic enzymes and GLUT transporters. While direct experimental evidence for this compound's effect on HIF-1α is currently limited, other benzimidazole compounds, such as albendazole and mebendazole, have been shown to inhibit HIF-1α activity. This suggests a potential, yet unconfirmed, mechanism by which this compound might also regulate tumor cell glycolysis.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various parameters of glucose metabolism in non-small cell lung cancer (NSCLC) cell lines, as reported in the literature. The data presented is primarily derived from Dogra et al., 2018, and in some cases, values have been estimated from graphical representations.

| Table 1: Effect of this compound on Glucose Uptake | |

| Cell Line | H460 and A549 (NSCLC) |

| This compound Concentration | 1 µM |

| Treatment Duration | 4 hours |

| Effect | Significant inhibition of 2-NBDG (fluorescent glucose analog) uptake. |

| Reference | Dogra et al., 2018[3] |

| Table 2: Effect of this compound on Hexokinase II (HKII) Activity and Expression | |

| Cell Line | H460 and A549 (NSCLC) |

| This compound Concentration | 1 µM |

| Treatment Duration | 24 hours |

| Effect on Activity | Reduced HKII enzymatic activity. |

| Effect on Expression | Reduced expression of HKII protein. |

| Reference | Dogra et al., 2018[3] |

| Table 3: Effect of this compound on Lactate Production | |

| Cell Line | H460 (NSCLC) |

| This compound Concentration | 1 µM |

| Treatment Duration | 24 and 48 hours |

| Effect | Reduction in lactate levels in the culture supernatant. |

| Reference | Dogra et al., 2018[3] |

| Table 4: Effect of this compound on GLUT4 Expression | |

| Cell Line | H460 (NSCLC) |

| This compound Concentration | 1 µM |

| Treatment Duration | 24 hours |

| Effect | Reduced expression of GLUT4 protein. |

| Reference | Dogra et al., 2018[3] |

Visualizing the Molecular Pathways and Experimental Workflows

To better understand the complex interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: p53-mediated pathway of this compound's effect on glucose metabolism.

References

- 1. [PDF] this compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways | Semantic Scholar [semanticscholar.org]

- 2. genspark.ai [genspark.ai]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Promise of a Repurposed Antiparasitic: A Technical Guide to the Preclinical Anticancer Evidence for Fenbendazole

For Immediate Release

[City, State] – [Date] – A growing body of preclinical research suggests that fenbendazole, a widely used veterinary antiparasitic drug, may hold significant potential as a repurposed therapeutic agent in the fight against cancer. This technical guide provides an in-depth overview of the existing preclinical evidence, detailing the molecular mechanisms, summarizing quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to evaluate its anticancer effects. This document is intended for researchers, scientists, and drug development professionals in the oncology field.

Executive Summary

This compound, a benzimidazole carbamate, has demonstrated promising anticancer activity across a variety of preclinical models. Its primary mechanisms of action appear to be multifactorial, centering on the disruption of microtubule dynamics, activation of the p53 tumor suppressor pathway, and interference with cancer cell metabolism. These actions collectively lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. This guide consolidates the current understanding of these processes, presents the quantitative evidence in a structured format, and provides detailed methodologies to facilitate further research and validation.

Mechanisms of Anticancer Action

This compound's anticancer effects are attributed to several key molecular interactions:

-

Microtubule Disruption: Similar to established chemotherapeutic agents like vinca alkaloids and taxanes, this compound interferes with microtubule polymerization by binding to β-tubulin.[1][2][3][4] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis.[1][5]

-

p53 Pathway Activation: this compound has been shown to stabilize the p53 tumor suppressor protein.[3] It can induce the mitochondrial translocation of p53 and activate the p53-p21 pathway, which plays a crucial role in cell cycle arrest and apoptosis.[5][6] Studies indicate that this compound can downregulate Mdm2 and MdmX, two negative regulators of p53.[7][8]

-

Inhibition of Glucose Metabolism: Cancer cells exhibit a high rate of glycolysis (the Warburg effect). This compound appears to counteract this by inhibiting glucose uptake. It has been shown to down-regulate the expression of glucose transporters (GLUT) and key glycolytic enzymes like hexokinase II (HKII).[1][6] This metabolic disruption can lead to cancer cell starvation and death.

-

Induction of Oxidative Stress and Apoptosis: this compound can induce oxidative stress within cancer cells and activate the MEK3/6-p38MAPK pathway, which contributes to the inhibition of cancer cell proliferation and enhancement of apoptosis.[6] Apoptosis is further triggered through mitochondrial injury and the caspase-3-PARP pathway.[5][6]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from various in vitro and in vivo preclinical studies on this compound.

In Vitro Efficacy: IC50 Values

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.59 | [9] |

| C-33 A | Cervical Cancer | 0.84 | [9] |

| MDA-MB-231 | Breast Cancer | 1.80 | [9] |

| ZR-75-1 | Breast Cancer | 1.88 | [9] |

| HCT 116 | Colon Cancer | 3.19 | [9] |

| A549 | Non-small cell lung cancer | ~1 | [1] |

| H460 | Non-small cell lung cancer | ~1 | [1] |

| SNU-C5 (5-FU-sensitive) | Colorectal Cancer | Not specified | [5] |

| SNU-C5/5-FUR (5-FU-resistant) | Colorectal Cancer | Not specified | [5] |

In Vivo Efficacy: Tumor Growth Inhibition

| Cancer Model | Animal Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition | Reference |

| A549 Xenograft | nu/nu mice | 1 mg/mouse (orally, every 2 days) | 12 days | Marked reduction in tumor size and weight | [1] |

| EMT6 Tumors | BALB/c mice | Three daily i.p. injections (dose not specified) | 3 days | Did not alter tumor growth | [4] |

| Human Lymphoma Xenograft (P493-6) | SCID mice | Diet with vitamins and this compound | Not specified | Significant inhibition of tumor growth | [10] |

| A549 Xenograft | BALB/c nude mice | 40 mg/kg (oral) + 100 mg/kg DADA | 60 days | 50% complete tumor regression | [11] |

| EL-4 Mouse Lymphoma | C57BL/6 mice | 25 mg/kg | Not specified | No anticancer effects observed | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: this compound's multifaceted anticancer mechanisms.

Caption: A typical workflow for preclinical evaluation.

Detailed Experimental Protocols

This section provides standardized protocols for the key experiments cited in preclinical studies of this compound.

Cell Viability Assessment (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTS reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Following incubation, add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Culture cells to approximately 70-80% confluency and treat with this compound at a predetermined concentration (e.g., IC50) for a specified time.

-

Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection (Western Blot)

Objective: To detect the expression of key apoptosis-related proteins following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-p21)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for xenograft implantation

-

This compound formulation for oral administration

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Protocol:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

-

Administer this compound to the treatment group at a specified dose and schedule (e.g., daily or every other day by oral gavage). The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blot).

-

Plot tumor growth curves and compare the final tumor weights between the control and treatment groups to assess efficacy.

Conclusion and Future Directions

The preclinical evidence presented in this guide strongly suggests that this compound possesses notable anticancer properties through multiple mechanisms of action. The quantitative data from in vitro and in vivo studies, while sometimes variable, are compelling and warrant further investigation. The detailed experimental protocols provided herein offer a framework for the continued and standardized evaluation of this promising repurposed drug.

Future research should focus on optimizing dosing strategies, exploring synergistic combinations with existing cancer therapies, and elucidating the full spectrum of its molecular targets. Rigorous, well-designed clinical trials are the critical next step to translate these preclinical findings into potential therapeutic benefits for cancer patients.

Disclaimer: This document is for informational purposes only and does not constitute medical advice. The use of this compound for cancer treatment in humans has not been approved by the FDA or other regulatory agencies.

References

- 1. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound.org [this compound.org]

- 3. This compound for Cancer Patients | Exploring Complementary Options| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 4. This compound as a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral this compound for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 7. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Unexpected Antitumorigenic Effect of this compound when Combined with Supplementary Vitamins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic anti-tumor effect of this compound and diisopropylamine dichloroacetate in immunodeficient BALB/c nude mice transplanted with A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Exhibits Differential Anticancer Effects In Vitro and In Vivo in Models of Mouse Lymphoma [mdpi.com]

Fenbendazole's Impact on p53 Protein Stability in Tumor Cells: A Technical Guide

Introduction

The tumor suppressor protein p53 is a cornerstone of the cellular defense against malignant transformation. Acting as a transcription factor, p53 integrates various stress signals to orchestrate a response that can range from cell cycle arrest and DNA repair to senescence and apoptosis.[1][2][3] Consequently, the p53 pathway is inactivated in the majority of human cancers, either through direct mutation of the TP53 gene or by functional inhibition of the wild-type p53 protein.[1][4][5] A primary negative regulator of p53 is the E3 ubiquitin ligase Murine Double Minute 2 (MDM2) and its homolog MDM4 (MdmX).[1][5][6] MDM2 targets p53 for ubiquitination and subsequent degradation by the 26S proteasome, thereby maintaining low cellular levels of p53 in unstressed cells.[1][3][7] Disrupting the p53-MDM2 interaction to stabilize and reactivate p53 is a well-established therapeutic strategy in oncology.[1][8]

Fenbendazole (FBZ), a broad-spectrum benzimidazole anthelmintic, has garnered significant interest for its potential as a repurposed anti-cancer agent.[9][10][11] Preclinical studies have revealed its ability to induce cancer cell death through multiple mechanisms, including microtubule disruption and interference with glucose metabolism.[9][10][12] A critical component of its anti-neoplastic activity is its ability to stabilize the p53 protein, thereby augmenting its tumor-suppressive functions.[9][12] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound enhances p53 stability in tumor cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanisms of this compound-Induced p53 Stabilization

This compound employs a multi-pronged approach to increase the stability and activity of the p53 protein. The primary mechanisms identified are the impairment of the ubiquitin-proteasome system and the downregulation of p53's key negative regulators, MDM2 and MdmX.

Inhibition of Proteasomal Activity

Early research identified this compound as an inhibitor of proteasomal function.[13] The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, including p53. By inhibiting proteasomal activity, this compound leads to the accumulation of proteins that are normally targeted for degradation.[13][14] This includes p53, as well as other apoptosis-regulatory proteins like cyclins.[13] This mechanism provides a foundational explanation for the observed increase in p53 protein levels in this compound-treated cancer cells. An accumulation of the ubiquitylated form of p53 has been observed following treatment, consistent with a blockage in its final degradation step.[9]

Downregulation of MDM2 and MdmX

More specific to the p53 pathway, this compound has been shown to decrease the protein levels of the negative regulators MDM2 and MdmX in melanoma and breast cancer cells.[4][5][6] By reducing the available pool of these E3 ligases, this compound effectively shields p53 from being targeted for ubiquitination and proteasomal degradation. This action promotes both the stability and the transcriptional activity of wild-type p53.[4][5] The combined effect of general proteasome impairment and specific downregulation of MDM2/MdmX creates a robust environment for p53 accumulation and activation.

References

- 1. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Allosteric Mechanism of Dual p53/MDM2 and p53/MDM4 Inhibition by a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rvaprostatecancersupport.org [rvaprostatecancersupport.org]

- 9. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound.org [this compound.org]

- 11. scitechnol.com [scitechnol.com]

- 12. This compound for Cancer Patients | Exploring Complementary Options| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 13. Impairment of the ubiquitin-proteasome pathway by methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate leads to a potent cytotoxic effect in tumor cells: a novel antiproliferative agent with a potential therapeutic implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Advent and Establishment of Fenbendazole as a Cornerstone in Veterinary Anthelmintic Therapy: An In-depth Technical Guide

Fenbendazole, a methylcarbamate benzimidazole, has been a mainstay in veterinary medicine for the control of a wide spectrum of internal parasites for over five decades. Its discovery in the 1970s marked a significant advancement in the field of animal health, offering a broad-spectrum, highly effective, and safe treatment for gastrointestinal and pulmonary nematodes, as well as certain cestodes and trematodes, in a variety of animal species. This technical guide provides a comprehensive overview of the historical development, mechanism of action, pharmacokinetics, efficacy, and safety of this compound, with a focus on the foundational research that established its use in veterinary practice.

Discovery and Development Timeline

This compound was developed and patented in the early 1970s by the German pharmaceutical company Hoechst AG (now part of Sanofi)[1][2]. Its introduction in the mid-1970s provided veterinarians with a potent new tool against parasitic infections. The 1980s saw the widespread adoption of this compound as a cornerstone of parasite control programs in livestock and companion animals[2]. While some sources mention Janssen Pharmaceutica in relation to its development, the primary credit for its discovery and initial patenting lies with Hoechst AG[3][4][5]. Over the years, various formulations have been developed to facilitate administration in different animal species, including oral suspensions, pastes, powders, granules, and medicated feed blocks[4][6][7].

Mechanism of Action: Disruption of Microtubular Function

The anthelmintic activity of this compound is primarily attributed to its high-affinity binding to β-tubulin, a structural protein that polymerizes to form microtubules[8][9]. This interaction inhibits the polymerization of tubulin dimers, leading to the disruption of microtubule-dependent cellular processes in the parasite.

Key consequences of this microtubule disruption include:

-

Inhibition of Glucose Uptake: Microtubules are essential for the intracellular transport of nutrients. By disrupting this transport system, this compound effectively starves the parasite[8].

-

Impaired Cell Division: Microtubules form the mitotic spindle, which is crucial for chromosome segregation during cell division. This compound's interference with this process leads to mitotic arrest[10].

-

Inhibition of Waste Excretion and Enzyme Secretion: The transport of waste products out of the cell and the secretion of essential enzymes are also microtubule-dependent processes that are hindered by this compound.

This targeted action on parasite tubulin provides a high degree of selectivity, as this compound has a much lower affinity for mammalian tubulin, contributing to its excellent safety profile[9].

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound varies significantly across different animal species. Generally, it is poorly soluble in water, which affects its absorption from the gastrointestinal tract[4][8].

-

Absorption: Oral bioavailability is relatively low and can be influenced by diet[11][12]. In ruminants, the rumen acts as a reservoir, leading to a more sustained absorption and prolonged plasma concentrations compared to monogastric animals[8][12].

-

Metabolism: Following absorption, this compound is primarily metabolized in the liver to its sulfoxide derivative, oxfendazole (which is also an active anthelmintic), and further to the inactive sulfone metabolite[8][11][13]. This metabolic profile is consistent across a range of species including cattle, sheep, goats, chickens, and pigs[13].

-

Excretion: The parent drug and its metabolites are predominantly excreted in the feces, with a smaller proportion eliminated in the urine[14].

| Species | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | Key Metabolite | Reference |

| Pigs | 5 (oral) | 0.07 | 3.75 | 27.1 | Oxfendazole | [11] |

| Dogs | 100 (oral) | 0.495 | - | - | Oxfendazole (0.218 µg/mL) | [15] |

| Cattle | 7.5 (intraruminal) | - | - | Diet-dependent | Oxfendazole | [12] |

Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Animal Species.

Efficacy Against Key Veterinary Parasites

This compound exhibits a broad spectrum of activity against a wide range of nematodes and, at higher doses or with repeated administration, against certain cestodes.

| Host Species | Parasite Species | Dosage (mg/kg) | Efficacy (%) | Reference |

| Cattle | Haemonchus placei (adult & immature) | 5 | >80 | [16] |

| Ostertagia ostertagi (adult & immature) | 5 | >80 | [16] | |

| Cooperia spp. (adult & immature) | 5 | >80 | [16] | |

| Bunostomum phlebotomum (adult) | 5 | >80 | [16] | |

| Oesophagostomum radiatum (adult & immature) | 5 | >80 | [16] | |

| Dictyocaulus viviparus (immature) | - | 100 | [17] | |

| Moniezia expansa | 10 | 66.7 (8/12 cured) | [18] | |

| Sheep | Moniezia expansa | 10 | 90 (27/30 cured) | [18] |

| Dogs | Ancylostoma caninum | 50 | Significant reduction in EPG | [19] |

| Giardia spp. | 50 (daily for 3 days) | 90 (9/10 cured) |

Table 2: Efficacy of this compound Against Common Parasites in Various Host Species.

Experimental Protocols for Efficacy Evaluation

The efficacy of this compound has been established through numerous controlled studies. A common experimental design for evaluating anthelmintic efficacy is the Fecal Egg Count Reduction Test (FECRT).

A detailed protocol for an experimental infection study, such as that for Giardia in dogs, would involve the following steps:

-

Animal Selection and Infection: Source parasite-free animals and experimentally infect them with a known number of infective stages (e.g., Giardia cysts).

-

Confirmation of Infection: Monitor fecal samples to confirm the establishment of a patent infection.

-

Group Allocation: Randomly assign infected animals to a treatment group and an untreated control group.

-

Treatment Administration: Administer this compound to the treatment group at the specified dosage and duration. The control group receives a placebo.

-

Post-Treatment Monitoring: Collect fecal samples from all animals at predetermined intervals post-treatment and examine for the presence of parasite eggs or cysts.

-

Necropsy (in some studies): At the end of the study, animals may be euthanized for necropsy to recover and count adult worms in the gastrointestinal tract to determine the reduction in worm burden.

-

Data Analysis: Compare the parasite counts (fecal or adult worm) between the treated and control groups to calculate the percentage efficacy.

Safety and Toxicology

This compound is widely regarded as a very safe drug in target animal species.

-

Acute Toxicity: The acute oral lethal dose (LD50) in laboratory animals is greater than 10 g/kg, indicating a very low order of acute toxicity[8][20].

-

Subchronic and Chronic Toxicity: Studies in rats have shown that very high doses (500 and 3000 mg/kg/day for 14 days) can lead to effects on the kidneys and liver[9]. However, long-term toxicity trials in cattle at dosages up to 2 g/kg revealed no adverse effects[21].

-

Reproductive Safety: this compound has been shown to be safe for use in pregnant animals, with studies in cattle, dogs, pigs, and sheep showing no teratogenic or adverse effects on fertility[21][22].

| Study Type | Species | Dosage | Observations | Reference |

| Acute Oral Toxicity | Rat, Mouse | >10,000 mg/kg | LD50 > 10,000 mg/kg | [20] |

| Subchronic Toxicity | Rat | 50, 500, 3000 mg/kg/day for 14 days | Renal and hepatic effects at higher doses | [9] |

| Long-term Toxicity | Cattle | Up to 2,000 mg/kg | No adverse effects | [21] |

| Teratogenicity/Fertility | Cattle | - | No adverse effects | [21] |

Table 3: Summary of Toxicological Studies of this compound.

Emergence of Resistance

As with any anthelmintic, the extensive use of this compound has led to the development of resistance in some parasite populations, particularly in nematodes of small ruminants and horses[23][24]. Resistance is associated with specific mutations in the β-tubulin gene that reduce the binding affinity of benzimidazoles[10]. The first reports of resistance to benzimidazoles began to emerge in the years following their widespread adoption, highlighting the importance of responsible use and resistance management strategies.

Conclusion

Since its introduction in the 1970s, this compound has played a pivotal role in the control of parasitic diseases in veterinary medicine. Its broad spectrum of activity, high efficacy against key parasites, and excellent safety profile have made it an indispensable tool for veterinarians worldwide. While the emergence of anthelmintic resistance presents an ongoing challenge, this compound remains a valuable and widely used anthelmintic. The foundational research conducted in the early years of its development laid the groundwork for its long-standing success and continues to inform its use in clinical practice today.

References

- 1. bodyofharmony.com [bodyofharmony.com]

- 2. fenbendazolehelp.org [fenbendazolehelp.org]

- 3. fenbendazoleaustralia.com.au [fenbendazoleaustralia.com.au]

- 4. CA2176223C - this compound formulations - Google Patents [patents.google.com]

- 5. This compound as an Anticancer Agent? A Case Series of Self-Administration in Three Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formulation and Evaluation of this compound Extended-Release Extrudes Processed by Hot-Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KR101109036B1 - this compound oral tablet complex composition - Google Patents [patents.google.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Subchronic toxicity studies of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Update on the Biologic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of this compound following intravenous and oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of diet and species on the pharmacokinetics of this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The oxidative metabolism of this compound: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. Development and analytical characterization of a new antiparasitic this compound compound tablet and pharmacokinetic investigations after its oral administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The efficacy of this compound at a dosage rate of 5 mg/kg against nematode infestations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. books.moswrat.com [books.moswrat.com]

- 18. Anthelmintic efficacy of this compound against cestodes in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative efficacy of ivermectin and this compound against ancylostomiasis in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merck.com [merck.com]

- 21. Safety of this compound use in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. studenttheses.uu.nl [studenttheses.uu.nl]

Unraveling the Immunomodulatory Landscape of Fenbendazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbendazole (FBZ), a broad-spectrum benzimidazole anthelmintic agent, has long been a staple in veterinary medicine for its efficacy against a range of gastrointestinal parasites.[1] Its primary mechanism of action involves the disruption of microtubule polymerization in parasitic cells by binding to β-tubulin.[2][3] This interference with microtubule dynamics leads to impaired cellular transport, energy metabolism, and ultimately, cell death in the parasite.[2] While its antiparasitic properties are well-established, a growing body of preclinical evidence suggests that this compound may also exert significant immunomodulatory effects, positioning it as a compound of interest for further investigation in immunology and oncology.[4][5]

This technical guide provides an in-depth exploration of the immunomodulatory effects of this compound, presenting quantitative data from key studies, detailed experimental protocols for reproducing and expanding upon this research, and visualizations of the implicated signaling pathways and experimental workflows.

Core Immunomodulatory Effects of this compound

This compound's influence on the immune system is multifaceted, impacting various immune cell populations and their functions. The effects can vary depending on the experimental model, the dosage and duration of treatment, and the specific immune parameters being assessed.

Impact on Immune Cell Populations

This compound has been shown to alter the composition and viability of several key immune cell populations in both in vitro and in vivo models.

Table 1: Effects of this compound on Immune Cell Populations

| Animal Model/Cell Line | This compound Treatment | Observed Effect on Immune Cells | Reference |

| BALB/c Mice | Medicated diet (150 ppm) for 5 weeks (continuous) or 9 weeks (on-off) | No significant changes in major T and B cell markers in the spleen or T cell markers in the thymus. No significant differences in complete blood count. | [6][7][8] |

| SCID Mice | This compound with supplementary vitamins | Significantly lower total white blood cell and neutrophil counts compared to the control group. A trend towards increased lymphocyte count in the this compound-only group. | [1][4][9] |

| Squirrel Monkeys (Giardia infected) | Medicated chow | Significant decrease in total leukocytes, neutrophils, monocytes, and eosinophils. Significant increase in circulating B cells and NK cells. | [4] |

| Mouse Bone Marrow Cells (LPS-activated) | In vitro application | Induced apoptosis of activated cells, with a greater effect on granulocytes than on B cells. | [4] |

| HL-60 (Human Promyelocytic Leukemia) Cells | 0.5 µM in vitro | Induced differentiation towards granulocytes. | [10] |

Modulation of Cytokine Production

This compound has demonstrated the ability to modulate the production of key cytokines, suggesting an influence on the nature and intensity of immune responses.

Table 2: Effects of this compound on Cytokine Production

| Experimental Model | This compound Treatment | Observed Effect on Cytokines | Reference |

| BALB/c Mice (Asthma Model) | Medicated food during in utero and post-weaning period | Attenuated Th2 cytokine responses (e.g., IL-4, IL-5, IL-13). | [4] |

| Squirrel Monkeys (Giardia infected) | Medicated chow | Significant decrease in circulating plasma cytokines including IFN-γ, TNF-α, IL-1β, IL-4, IL-6, IL-10, IL-12p40, and IL-13. | [11] |

| Mediastinal Lymph Node Cells (from allergic mice) | In vitro treatment | Attenuated production of IL-5 and IL-13. | [4] |

Experimental Protocols

To facilitate further research into the immunomodulatory properties of this compound, this section provides detailed methodologies for key experiments cited in the literature.

Murine In Vivo Study of Immunomodulation

This protocol outlines a general procedure for assessing the systemic immunomodulatory effects of this compound in a murine model.

-

Animal Model: BALB/c mice, 6-8 weeks old.

-

This compound Administration:

-

Sample Collection:

-

At designated time points, collect peripheral blood via retro-orbital or submandibular bleeding for complete blood count (CBC) and flow cytometry.

-

At the end of the study, euthanize mice and harvest spleens and thymuses for single-cell suspension preparation.

-

-

Immunophenotyping by Flow Cytometry:

-

Prepare single-cell suspensions from spleen and thymus.

-

Stain cells with fluorescently conjugated antibodies against immune cell surface markers (e.g., CD3, CD4, CD8 for T cells; B220, IgM for B cells; NK1.1 for NK cells; Gr-1 for granulocytes; F4/80 for macrophages).

-

Acquire data on a flow cytometer.

-

Analyze data to quantify the percentages and absolute numbers of different immune cell populations.

-

-

Lymphocyte Proliferation Assay:

-

Isolate splenocytes and culture them in 96-well plates at a density of 2 x 10^5 cells/well.

-

Stimulate cells with mitogens such as Concanavalin A (ConA; 5 µg/mL) for T cell proliferation or Lipopolysaccharide (LPS; 10 µg/mL) for B cell proliferation for 48-72 hours.[6]

-

Assess proliferation using a colorimetric assay (e.g., MTT) or by incorporating a labeled nucleotide (e.g., BrdU).

-

-

Cytokine Analysis:

-

Collect serum from blood samples.

-

Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-5, IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.

-

In Vitro Macrophage Polarization Assay

This protocol details the procedure for assessing the effect of this compound on macrophage polarization.

-

Cell Source: Murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line like THP-1.

-

Macrophage Differentiation (for BMDMs):

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.

-

-

Macrophage Polarization:

-

Plate M0 macrophages in 24-well plates.

-

M1 Polarization: Treat cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of various concentrations of this compound for 24 hours.[12][13]

-

M2 Polarization: Treat cells with IL-4 (20 ng/mL) and IL-10 (20 ng/mL) in the presence or absence of various concentrations of this compound for 24 hours.[12][13]

-

-

Analysis of Polarization Markers:

-

Flow Cytometry: Stain cells for M1 markers (e.g., CD80, CD86, iNOS) and M2 markers (e.g., CD206, Arginase-1, CD163).[14][15]

-

Quantitative PCR (qPCR): Analyze the gene expression of M1-associated genes (e.g., Nos2, Tnf, Il1b) and M2-associated genes (e.g., Arg1, Mrc1, Il10).

-

ELISA: Measure the secretion of M1 cytokines (e.g., TNF-α, IL-1β, IL-12) and M2 cytokines (e.g., IL-10) in the culture supernatants.

-

Nitroblue Tetrazolium (NBT) Reduction Assay for Granulocytic Differentiation

This protocol is for assessing the differentiation of HL-60 cells into granulocytes.

-

Cell Line: HL-60 human promyelocytic leukemia cells.

-

Cell Culture and Treatment:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.

-

Seed cells at a density of 2 x 10^5 cells/mL and treat with various concentrations of this compound (e.g., 0.1 µM, 0.2 µM, 0.5 µM) for desired time points (e.g., 24, 48, 72 hours).[10]

-

-

NBT Reduction Assay:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in 200 µL of RPMI-1640 containing 1 mg/mL NBT and 200 ng/mL Phorbol 12-myristate 13-acetate (PMA).[16]

-

Incubate at 37°C in a humidified atmosphere of 5% CO2 for 30 minutes.

-

Stop the reaction by adding 1 mL of 0.5 N HCl.

-

Centrifuge the cells and discard the supernatant.

-

Dissolve the intracellular formazan crystals in 200 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. An increase in absorbance indicates an increase in NBT reduction and thus, granulocytic differentiation.[16]

-

Signaling Pathways Implicated in this compound's Immunomodulatory Effects

The primary molecular mechanism of this compound is the disruption of microtubule polymerization. This action can have downstream consequences on various cellular signaling pathways that are crucial for immune cell function.

Microtubule Disruption and p53 Activation

This compound's interference with microtubule dynamics can lead to mitotic arrest and cellular stress, which in turn can activate the tumor suppressor protein p53.[2][3][17] Activated p53 can then transcriptionally regulate a host of target genes involved in cell cycle arrest, apoptosis, and DNA repair. In the context of immunology, p53 activation in lymphocytes can influence their proliferation and survival.

References

- 1. Unexpected Antitumorigenic Effect of this compound when Combined with Supplementary Vitamins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Update on the Biologic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Exhibits Differential Anticancer Effects In Vitro and In Vivo in Models of Mouse Lymphoma [mdpi.com]

- 6. Effects of this compound on Routine Immune Response Parameters of BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on routine immune response parameters of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Mebendazole-induced M1 polarisation of THP-1 macrophages may involve DYRK1B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Fenbendazole Dosage Calculation for Murine Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbendazole, a benzimidazole anthelmintic agent, has garnered significant interest for its potential repurposed use as an anti-cancer therapeutic. Its mechanism of action involves the disruption of microtubule polymerization, induction of cell cycle arrest, and modulation of key metabolic pathways in cancer cells. This document provides detailed application notes and protocols for the dosage calculation and administration of this compound in murine xenograft models, a critical step in the preclinical evaluation of its anti-neoplastic efficacy.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound and its observed effects in murine cancer models.

Table 1: this compound Dosage and Administration Routes in Murine Models

| Administration Route | Dosage Range | Vehicle/Formulation | Frequency | Reference |

| Medicated Diet | 150 ppm | Standard rodent chow | Ad libitum | [1][2] |

| Oral Gavage | 1 mg/mouse | Suspension in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) | Daily or as per study design | [2] |

| Intraperitoneal (IP) Injection | 25-50 mg/kg | Solution in DMSO, diluted with PBS | 3 times per week or as per study design | [2] |

Table 2: Summary of In Vivo Anti-Cancer Effects of this compound

| Cancer Model | Mouse Strain | Dosage and Route | Key Findings | Reference |

| Human Lymphoma Xenograft | SCID Mice | Medicated diet with vitamin supplementation | Significant inhibition of tumor growth | [1] |

| Human Non-Small Cell Lung Carcinoma | Nude Mice | 1 mg/mouse (oral, every other day for 12 days) | Not specified in detail in the provided snippets | [1] |

| EL-4 Mouse Lymphoma | C57BL/6 Mice | 25 mg/kg (IP) | No significant anti-cancer effects observed in this immunocompetent model | [2] |

| Ovarian Cancer Xenograft | Not specified | 1 mg/mouse (IV, FZ-PLGA-NPs) | Significant reduction in tumor weight | [3] |

Experimental Protocols

Preparation of this compound for Administration

a) Medicated Diet (150 ppm)

For ease of administration and chronic dosing, this compound can be incorporated into standard rodent chow.

-

Materials: this compound powder, powdered rodent chow.

-

Procedure:

-

Calculate the required amount of this compound for the total volume of chow to achieve a final concentration of 150 mg of this compound per kg of chow (150 ppm).

-

Thoroughly mix the this compound powder with a small portion of the powdered chow.

-

Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved.

-

Provide the medicated chow to the animals ad libitum.

-

b) Oral Gavage Suspension

Due to its poor water solubility, this compound should be administered as a suspension for oral gavage.

-

Materials: this compound powder, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

-

Procedure:

-

Weigh the required amount of this compound for the desired dose (e.g., 1 mg/mouse).

-

Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water.

-

Suspend the this compound powder in the 0.5% CMC solution.

-

Vortex the suspension thoroughly before each administration to ensure uniformity.

-

Administer the suspension to the mice using an appropriate-sized gavage needle. The typical volume for oral gavage in mice is 100-200 µL.

-

c) Intraperitoneal (IP) Injection Solution

For systemic delivery, this compound can be administered via IP injection after dissolution in a suitable solvent.

-

Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile Phosphate Buffered Saline (PBS).

-

Procedure:

-

Dissolve the required amount of this compound in a minimal amount of DMSO to create a stock solution.

-

For a final dose of 25 mg/kg for a 20g mouse (0.5 mg), a stock solution of 25 mg/mL in DMSO can be prepared.

-